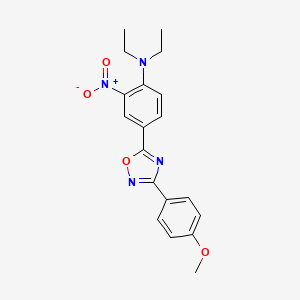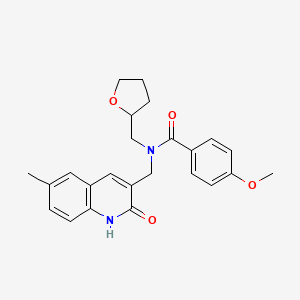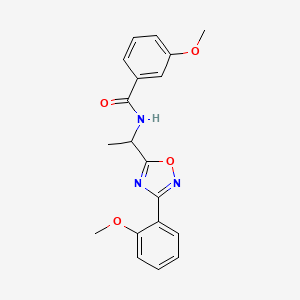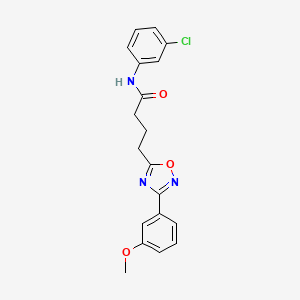
N,N-diethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline, also known as ODAN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in scientific research. ODAN is a fluorescent probe that is commonly used to detect the presence of nitric oxide in biological systems.
作用機序
N,N-diethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline works by reacting with nitric oxide to form a highly fluorescent compound. The fluorescence of this compound increases significantly upon reaction with nitric oxide, allowing for its detection in biological systems. The reaction between this compound and nitric oxide is highly specific, making it an ideal probe for detecting nitric oxide in complex biological systems.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on biological systems. It is a non-toxic compound that is safe for use in laboratory experiments.
実験室実験の利点と制限
N,N-diethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline has several advantages as a fluorescent probe for detecting nitric oxide in biological systems. It is highly specific, sensitive, and non-toxic, making it an ideal probe for use in laboratory experiments. However, this compound has some limitations. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. Additionally, this compound has limited solubility in aqueous solutions, which can make its use in certain experiments challenging.
将来の方向性
There are several future directions for research involving N,N-diethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline. One potential application is the development of new fluorescent probes that are more sensitive and specific than this compound. Another area of research is the use of this compound in the development of new treatments for diseases that are associated with nitric oxide dysregulation, such as cardiovascular disease and cancer. Additionally, this compound could be used in the development of new diagnostic tools for detecting nitric oxide in biological systems, which could have important implications for disease diagnosis and treatment.
Conclusion:
In conclusion, this compound is a fluorescent probe that has significant potential for use in scientific research. Its ability to detect nitric oxide in biological systems makes it an important tool for understanding the role of nitric oxide in physiological processes and for developing treatments for diseases that are associated with nitric oxide dysregulation. While this compound has some limitations, its advantages make it a valuable tool for researchers in the field of biochemistry. Future research involving this compound could lead to the development of new diagnostic tools and treatments for a wide range of diseases.
合成法
The synthesis of N,N-diethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline involves the reaction of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline with diethylamine. The product is then purified through column chromatography to obtain this compound in its pure form. The synthesis of this compound is a relatively simple process that can be carried out in a laboratory setting.
科学的研究の応用
N,N-diethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline has various applications in scientific research, particularly in the field of biochemistry. This compound is commonly used as a fluorescent probe to detect the presence of nitric oxide in biological systems. Nitric oxide is an important signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. The detection of nitric oxide is essential for understanding its role in these processes and for developing treatments for diseases that are associated with nitric oxide dysregulation.
特性
IUPAC Name |
N,N-diethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-4-22(5-2)16-11-8-14(12-17(16)23(24)25)19-20-18(21-27-19)13-6-9-15(26-3)10-7-13/h6-12H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDCZQYYBALVGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-bromo-N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7699003.png)
![ethyl 4-({N'-[(E)-(4-{[(1-phenylethyl)carbamoyl]methoxy}phenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7699006.png)

![3-chloro-N-{5-[(3-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7699020.png)




![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7699056.png)



![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7699076.png)